2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one is a chemical compound with the molecular formula C16H12ClNO It is a derivative of dibenzo[b,f]azepine, a tricyclic compound known for its applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one typically involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . The key steps include:
Hydrohalogenation: The reaction of 2-(2′-bromophenyl)ethynylaniline with hydrochloric acid to form the desired product.
N-Acetylation: To facilitate subsequent coupling reactions, the amino group is acetylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrochloric Acid: Used in the hydrohalogenation step.
Acetic Anhydride: Used for N-acetylation of the amino group.
Major Products
The major product of the hydrohalogenation reaction is this compound. Further reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
its derivatives, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, have shown antioxidant activity by inhibiting lipid peroxidation and low-density lipoprotein (LDL) oxidation . These activities suggest potential interactions with free radicals and oxidative pathways.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine:
Desipramine: A tricyclic antidepressant with a similar dibenzo[b,f]azepine structure.
Properties
Molecular Formula |
C16H12ClNO |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-(11H-benzo[b][1]benzazepin-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)13-9-11-5-1-3-7-14(11)18-15-8-4-2-6-12(13)15/h1-9,18H,10H2 |
InChI Key |
GDDZVPLCTNJVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2)C(=O)CCl |
Origin of Product |
United States |
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